N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide
Übersicht
Beschreibung
N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA aminotransferase leads to an increase in GABA levels, which can have therapeutic effects in a variety of neurological and psychiatric disorders.
Wirkmechanismus
N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide works by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide increases GABA levels, which can have therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide has been shown to increase GABA levels in the brain, which can have a variety of effects on neurotransmission and behavior. In preclinical models, N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide has been shown to have anticonvulsant, anxiolytic, antidepressant, and anti-addictive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide is its potency and selectivity for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in neurological and psychiatric disorders. However, one limitation is that its effects are dependent on the baseline levels of GABA in the brain, which can vary between individuals and across different brain regions.
Zukünftige Richtungen
Future research on N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide could focus on its potential therapeutic effects in specific neurological and psychiatric disorders, as well as its potential as a tool for studying the role of GABA in these disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide in humans, as well as potential side effects and safety concerns.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide has been studied extensively in preclinical models of a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In these models, N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide has been shown to increase GABA levels and have therapeutic effects.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(3-methoxypropylamino)-N-methyl-5-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-20(14-7-4-3-5-8-14)18(22)16-13-15(21(23)24)9-10-17(16)19-11-6-12-25-2/h9-10,13-14,19H,3-8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWLLUMVTJFUET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.